molecular formula C12H15N3 B10904375 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B10904375
M. Wt: 201.27 g/mol
InChI Key: BAJSSBBBNCUZFY-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine stands out due to its unique combination of a pyrazole ring and a benzyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-7-10(2)12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14)

InChI Key

BAJSSBBBNCUZFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=N2)N)C

Origin of Product

United States

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